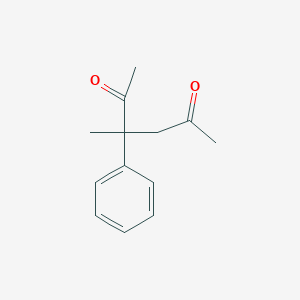
3-Methyl-3-phenylhexane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-phenylhexane-2,5-dione is an organic compound with the molecular formula C12H16O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-phenylhexane-2,5-dione can be achieved through several methods. One common approach involves the reaction of 3-methyl-3-phenylhexane with an oxidizing agent to introduce the ketone groups. Another method involves the condensation of appropriate aldehydes and ketones under acidic or basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
3-Methyl-3-phenylhexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
科学的研究の応用
3-Methyl-3-phenylhexane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which 3-Methyl-3-phenylhexane-2,5-dione exerts its effects involves interactions with various molecular targets. The diketone groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The phenyl group can participate in π-π interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
3-Methyl-2-phenylhexane-2,5-dione: Similar structure but different substitution pattern.
3-Phenylhexane-2,5-dione: Lacks the methyl group at the 3-position.
2,5-Hexanedione: Lacks both the phenyl and methyl groups.
Uniqueness
3-Methyl-3-phenylhexane-2,5-dione is unique due to the presence of both a phenyl group and two ketone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
583887-46-1 |
|---|---|
分子式 |
C13H16O2 |
分子量 |
204.26 g/mol |
IUPAC名 |
3-methyl-3-phenylhexane-2,5-dione |
InChI |
InChI=1S/C13H16O2/c1-10(14)9-13(3,11(2)15)12-7-5-4-6-8-12/h4-8H,9H2,1-3H3 |
InChIキー |
SMAUAGZZQBVWER-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(C)(C1=CC=CC=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Thiazolidinone, 3-Methyl-2-thioxo-5-[[5-[3-(trifluoroMethyl)phenyl]-2-furanyl]Methylene]-](/img/structure/B12586924.png)
![Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12586927.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B12586941.png)
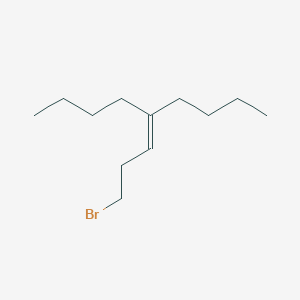
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2-methoxyphenyl)-3-methyl-](/img/structure/B12586952.png)
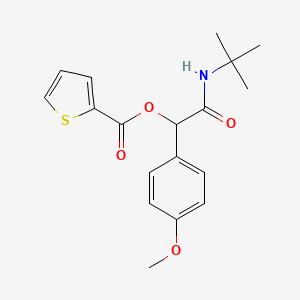
![4-{[2-Methyl-4-(pyrrolidin-1-yl)quinazolin-7-yl]amino}benzonitrile](/img/structure/B12586989.png)
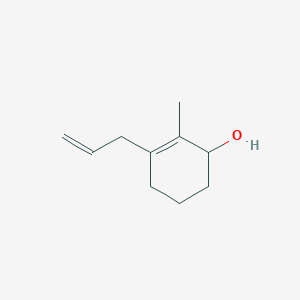
![{4-[(5-Bromopentyl)oxy]phenyl}(4-hydroxyphenyl)methanone](/img/structure/B12587012.png)
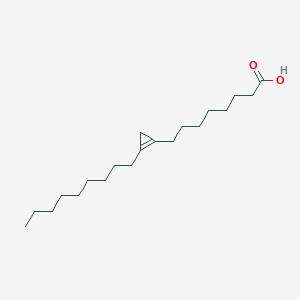
![1-[(Naphthalen-1-yl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B12587017.png)

